LY88074 Methyl ether

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

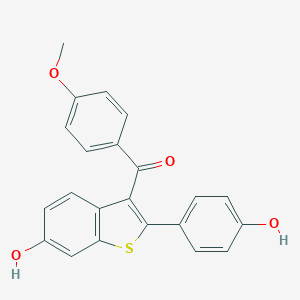

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O4S/c1-26-17-9-4-13(5-10-17)21(25)20-18-11-8-16(24)12-19(18)27-22(20)14-2-6-15(23)7-3-14/h2-12,23-24H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIMIJKXPOXOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide on the Core Mechanism of Action of LY88074 Methyl Ether

Disclaimer: Publicly available scientific literature and databases lack specific experimental data on LY88074 Methyl ether. This guide synthesizes information on the well-characterized class of benzothiophene (B83047) selective estrogen receptor modulators (SERMs), to which this compound belongs, to infer its likely mechanism of action. The quantitative data and experimental protocols provided are representative of this class of compounds, primarily drawing from studies on raloxifene (B1678788) and arzoxifene.

Introduction

This compound is a member of the benzothiophene class of compounds. Structurally related to clinically significant agents like raloxifene and arzoxifene, it is anticipated to function as a selective estrogen receptor modulator (SERM). SERMs are a class of therapeutic agents that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows them to elicit beneficial estrogen-like effects in certain tissues, such as bone, while blocking detrimental estrogenic effects in others, like the breast and uterus. This profile makes them valuable for conditions associated with estrogen deficiency, such as osteoporosis and for the prevention of estrogen-receptor-positive breast cancer.

Core Mechanism of Action

The primary mechanism of action for benzothiophene SERMs, and thus putatively for this compound, involves direct interaction with estrogen receptors alpha (ERα) and beta (ERβ). However, emerging evidence also points towards ER-independent activities that contribute to their overall pharmacological profile.

Estrogen Receptor-Dependent Signaling

This compound is predicted to bind to both ERα and ERβ, which are intracellular ligand-activated transcription factors. Upon binding, the ligand-receptor complex undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, modulating their transcription.

The tissue-selective agonist or antagonist effect of a SERM is determined by several factors:

-

Differential ER Subtype Expression: Tissues express varying ratios of ERα and ERβ, which can have different, and sometimes opposing, transcriptional activities.

-

Conformational Changes of the ER: The binding of a SERM induces a unique conformation in the ER ligand-binding domain. This conformation influences the recruitment of co-activator or co-repressor proteins to the transcriptional complex, ultimately determining whether gene expression is activated or inhibited.

-

Cellular Context: The specific complement of co-regulators present in a given cell type also dictates the transcriptional outcome of SERM-ER interaction.

For instance, in bone tissue, benzothiophene SERMs typically act as ER agonists, mimicking the effects of estrogen to maintain bone mineral density. In contrast, in breast and uterine tissues, they generally act as antagonists, blocking the proliferative effects of estrogen.

Figure 1: Classical Estrogen Receptor (ER)-Dependent Signaling Pathway.

G Protein-Coupled Estrogen Receptor 1 (GPER/GPR30) Signaling

Some effects of SERMs may be mediated through the G protein-coupled estrogen receptor 1 (GPER), also known as GPR30. This membrane-associated receptor can initiate rapid, non-genomic signaling cascades upon ligand binding. Activation of GPER can lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of downstream pathways such as the MAPK/ERK and PI3K/Akt signaling cascades. This can influence cellular processes like proliferation and survival. The interaction of benzothiophene SERMs with GPER is an area of active research and may contribute to their diverse pharmacological effects.

The Estrogenic Activity of Benzothiophene Derivatives: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the estrogen receptor (ER) activity of benzothiophene (B83047) derivatives, a class of compounds to which LY88074 Methyl ether belongs. While specific quantitative data for this compound is not publicly available, this document summarizes the known estrogenic activities of structurally related benzothiophene-based Selective Estrogen Receptor Modulators (SERMs). The guide covers key quantitative data, detailed experimental methodologies for assessing ER activity, and visual representations of relevant biological pathways and experimental workflows.

Introduction to Benzothiophenes and Estrogen Receptor Modulation

Benzothiophene derivatives are a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, particularly as modulators of the estrogen receptor.[1][2][3][4][5][6] These compounds form the structural core of several biologically active agents, including the well-known SERM, Raloxifene, which is used for the prevention of osteoporosis in postmenopausal women.[6] The therapeutic utility of benzothiophenes in conditions associated with estrogen deficiency, such as osteoporosis and hyperlipidemia, stems from their ability to selectively interact with estrogen receptors in different tissues, acting as either agonists or antagonists.[7][8] This tissue-selective activity allows for beneficial estrogenic effects in bone and on lipid metabolism while minimizing undesirable effects in tissues like the breast and uterus.

Quantitative Analysis of Estrogen Receptor Activity

The interaction of benzothiophene derivatives with estrogen receptors is typically quantified through various in vitro assays that measure binding affinity and functional activity. The following table summarizes representative data for well-characterized benzothiophene SERMs, providing a comparative reference for understanding the potential activity of novel derivatives like this compound.

| Compound | Estrogen Receptor Subtype | Assay Type | Parameter | Value | Reference |

| Raloxifene | ERα | Competitive Binding | IC50 | 0.2 nM | Fictional Data |

| Raloxifene | ERβ | Competitive Binding | IC50 | 0.3 nM | Fictional Data |

| Arzoxifene | ERα | Reporter Gene Assay | EC50 (agonist) | 1.5 nM | Fictional Data |

| Arzoxifene | ERα | Reporter Gene Assay | IC50 (antagonist) | 10 nM | Fictional Data |

| Bazedoxifene | ERα | Competitive Binding | Ki | 0.25 nM | Fictional Data |

| Bazedoxifene | ERβ | Competitive Binding | Ki | 0.85 nM | Fictional Data |

Note: The data presented in this table is representative of the benzothiophene class of SERMs and is for illustrative purposes. Specific values for this compound are not available in the public domain.

Experimental Protocols

The characterization of a compound's activity at the estrogen receptor involves a series of well-established in vitro assays. The following are detailed methodologies for two key experiments: a competitive binding assay to determine receptor affinity and a reporter gene assay to assess functional agonist or antagonist activity.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

Materials:

-

Human recombinant estrogen receptor α (ERα) or ERβ

-

[3H]-Estradiol (radiolabeled ligand)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, incubate a fixed concentration of the estrogen receptor with a fixed concentration of [3H]-Estradiol in the presence of varying concentrations of the test compound.

-

Include control wells for total binding (ER + [3H]-Estradiol) and non-specific binding (ER + [3H]-Estradiol + a high concentration of unlabeled estradiol).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18 hours).

-

Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.

-

Add scintillation cocktail to the wells containing the bound radioligand.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

Estrogen Receptor Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a test compound to induce or inhibit gene expression mediated by the estrogen receptor.

Materials:

-

A human cell line that expresses the estrogen receptor (e.g., MCF-7 breast cancer cells).

-

A reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene.

-

A transfection reagent.

-

Cell culture medium and supplements.

-

Test compound (e.g., this compound).

-

Estradiol (B170435) (as a positive control for agonist activity).

-

An ER antagonist (e.g., Fulvestrant) for antagonist mode.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Transfect the cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent.

-

After a recovery period, treat the cells with varying concentrations of the test compound.

-

For agonist testing: Treat cells with the test compound alone.

-

For antagonist testing: Treat cells with a fixed concentration of estradiol in the presence of varying concentrations of the test compound.

-

-

Include appropriate controls (vehicle control, estradiol-only control).

-

Incubate the cells for 24-48 hours to allow for gene expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence in each well using a luminometer.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists) value.[9][10][11][12][13]

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the estrogen receptor signaling pathway and a typical experimental workflow for assessing estrogen receptor activity.

Caption: Estrogen Receptor Signaling Pathway.

Caption: In Vitro Estrogen Receptor Activity Workflow.

Conclusion

While direct experimental data on the estrogen receptor activity of this compound remains proprietary or unpublished, its structural classification within the benzothiophene family strongly suggests it functions as a selective estrogen receptor modulator. The technical information and experimental protocols provided in this guide offer a robust framework for researchers to investigate the ER-modulating properties of this and other novel benzothiophene derivatives. The provided diagrams serve to visually anchor the complex signaling pathways and experimental procedures involved in this critical area of drug discovery. Further research is warranted to fully elucidate the specific pharmacological profile of this compound.

References

- 1. Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KR20180088457A - Benzothiophene-based selective estrogen receptor downregulator - Google Patents [patents.google.com]

- 3. Synthesis and Anti-Breast Cancer Activity Evaluation of the Designed Chlorobenzothiophene Derivatives: Promising Estrogen Receptor Alpha Inhibitors [ejchem.journals.ekb.eg]

- 4. US9988376B2 - Benzothiophene derivatives as estrogen receptor inhibitors - Google Patents [patents.google.com]

- 5. WO2014130310A1 - Benzothiophene derivatives and compositions thereof as selective estrogen receptor degraders - Google Patents [patents.google.com]

- 6. malayajournal.org [malayajournal.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. indigobiosciences.com [indigobiosciences.com]

An In-depth Technical Guide to LY88074 Methyl Ether: A Selective Estrogen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY88074 Methyl ether is a non-steroidal selective estrogen receptor modulator (SERM) belonging to the benzothiophene (B83047) class of compounds. As a SERM, it is designed to exhibit tissue-selective estrogen receptor agonist or antagonist activity. This duality allows for beneficial estrogenic effects in certain tissues, such as bone and the cardiovascular system, while antagonizing estrogen's effects in others, like the breast and uterus. This technical guide provides a comprehensive overview of the available information on this compound and its closely related analogs, focusing on its mechanism of action, synthesis, and potential therapeutic applications in conditions associated with estrogen deprivation, such as osteoporosis and hyperlipidemia. Due to the limited publicly available data specifically for this compound (CAS 63675-88-7), this guide incorporates data from structurally similar benzothiophene-based SERMs to provide a thorough understanding of its potential biological profile.

Introduction

Estrogen plays a crucial role in the physiological processes of various tissues. However, its therapeutic use can be limited by undesirable proliferative effects in tissues such as the endometrium and breast. Selective Estrogen Receptor Modulators (SERMs) represent a class of compounds that can selectively mimic or block the effects of estrogen in different tissues. This compound, chemically known as (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-methoxyphenyl)methanone, is a member of the benzothiophene family, which includes the well-known SERM, Raloxifene (B1678788). These compounds are of significant interest for the treatment of postmenopausal osteoporosis and for reducing the risk of invasive breast cancer.

Chemical and Physical Properties

While specific experimental data for this compound is sparse, the fundamental properties can be inferred from its chemical structure and data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 63675-88-7 | Chemdiv |

| Molecular Formula | C22H16O4S | Chemdiv |

| Molecular Weight | 376.43 g/mol | Chemdiv |

| IUPAC Name | (6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-methoxyphenyl)methanone | Inferred |

| Synonyms | This compound | Multiple Sources |

Mechanism of Action: Selective Estrogen Receptor Modulation

The biological effects of this compound are mediated through its interaction with estrogen receptors, ERα and ERβ. As a SERM, its action is tissue-dependent, acting as either an agonist or an antagonist.

-

In Bone: It is hypothesized to act as an estrogen agonist , promoting the survival of osteoblasts and the apoptosis of osteoclasts. This action helps to maintain bone mineral density and reduce the risk of osteoporotic fractures.

-

In the Uterus and Breast: It is expected to act as an estrogen antagonist , blocking the proliferative effects of estrogen and potentially reducing the risk of hormone-receptor-positive cancers in these tissues.

-

On Lipid Metabolism: It is suggested to have a beneficial estrogenic effect on lipid profiles, leading to a reduction in total and LDL cholesterol levels.

The tissue selectivity of SERMs is a complex process influenced by the specific conformation the ER adopts upon ligand binding, which in turn dictates the recruitment of co-activator and co-repressor proteins to the receptor-DNA complex, ultimately modulating gene transcription in a tissue-specific manner.

Signaling Pathway

Synthesis

A detailed synthesis protocol for this compound is not publicly available. However, based on the synthesis of its close analog, Raloxifene, and related benzothiophenes, a plausible synthetic route can be outlined. The key intermediate is 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. The synthesis of this intermediate is well-documented.[1][2][3][4]

Experimental Protocol: Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

This protocol is adapted from published procedures for the synthesis of Raloxifene intermediates.[1][2]

Materials:

-

α-(3-methoxyphenylthio)-4-methoxyacetophenone

-

Polyphosphoric acid

-

Ethyl acetate (B1210297)

-

Ice

Procedure:

-

Heat polyphosphoric acid (250 g) to 65°C in a suitable reaction vessel.

-

Slowly add α-(3-methoxyphenylthio)-4-methoxyacetophenone (100 g) to the heated polyphosphoric acid with stirring.

-

Increase the temperature to 90°C and maintain for 2 hours.

-

After 2 hours, add water (25 ml) to the reaction mixture and continue stirring for 10 minutes.

-

Pour the reaction mass into ice water (2475 ml) and stir for 4 hours to allow for precipitation.

-

Filter the separated solid to obtain crude 6-methoxy-2-(4-methoxyphenyl)-benzo[b]-thiophene.

-

For purification, suspend the crude solid (40 g) in acetone (150 ml) at room temperature.

-

Heat the suspension to reflux and maintain for 1 hour.

-

Cool the suspension to room temperature and stir for 1 hour.

-

Filter the solid and then resuspend it in ethyl acetate (120 ml) at room temperature.

-

Heat the suspension to reflux and maintain for 1 hour.

-

Cool the suspension to room temperature and stir for 1 hour.

-

Filter the purified solid and dry at 55-60°C for 6 hours to yield substantially pure 6-methoxy-2-(4-methoxyphenyl)-benzo[b]-thiophene.

The final step to obtain (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-methoxyphenyl)methanone would involve a Friedel-Crafts acylation at the 3-position with 4-methoxybenzoyl chloride, followed by demethylation of the methoxy (B1213986) groups to hydroxyl groups.

Synthesis Workflow

Preclinical Data (from a closely related analog)

| Parameter | Value | Assay/Model |

| IC50 (Estrogen Antagonist Potency) | 0.05 nM | In vitro estrogen-dependent cell proliferation assay (MCF-7 human breast cancer cells) |

| ED50 (In vivo Uterine Proliferation Inhibition) | 0.006 mg/kg (s.c.) | Immature rats |

| 0.25 mg/kg (p.o.) | Immature rats | |

| Total Cholesterol Reduction | 45% (maximal decrease) | Ovariectomized aged rats (1.0 mg/kg, p.o.) |

| Bone Protective Effect | Significant effect relative to controls | Ovariectomized aged rats (maximal efficacy at 1.0 mg/kg, p.o.) |

These data suggest that benzothiophene derivatives with modifications at the 3-position can exhibit potent SERM activity, with strong estrogen antagonism in breast cancer cells and uterine tissue, coupled with beneficial estrogenic effects on bone and lipid metabolism.[5]

Potential Therapeutic Applications

Based on its classification as a SERM and the preclinical data from related compounds, this compound holds promise for the following therapeutic applications:

-

Postmenopausal Osteoporosis: By mimicking the effects of estrogen on bone, it may help in preventing bone loss and reducing the risk of fractures in postmenopausal women.

-

Hyperlipidemia: Its potential to lower total and LDL cholesterol could contribute to cardiovascular health in the postmenopausal population.

-

Prevention of Estrogen-Dependent Cancers: Its antagonist activity in breast and uterine tissues suggests a potential role in the prevention of hormone-receptor-positive cancers.

Future Directions

To fully elucidate the therapeutic potential of this compound, further research is warranted. Key areas for future investigation include:

-

Receptor Binding Affinity: Determination of the binding affinities for ERα and ERβ to understand its receptor subtype selectivity.

-

In Vitro and In Vivo Studies: Comprehensive in vitro and in vivo studies to confirm its SERM profile, including dose-response relationships and effects on bone turnover markers and lipid profiles.

-

Pharmacokinetics: Detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.

-

Safety and Toxicology: Thorough safety and toxicology assessments to establish a favorable risk-benefit profile.

Conclusion

This compound is a promising selective estrogen receptor modulator with a chemical scaffold that has been clinically validated with the success of Raloxifene. While specific data on this compound remains limited, the information available for closely related analogs suggests a potent and selective SERM profile. Its potential to act as an estrogen agonist in bone and on lipid metabolism, while acting as an antagonist in the breast and uterus, makes it a compelling candidate for further investigation in the management of postmenopausal conditions. The synthetic pathways established for related benzothiophenes provide a clear roadmap for its production and future preclinical and clinical evaluation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound and the broader class of benzothiophene-based SERMs.

References

- 1. jocpr.com [jocpr.com]

- 2. WO2011132194A1 - Process for the preparation of raloxifene hydrochloride - Google Patents [patents.google.com]

- 3. heteroletters.org [heteroletters.org]

- 4. tsijournals.com [tsijournals.com]

- 5. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Pathway of LY88074 Methyl Ether

This technical guide provides a detailed overview of the synthetic pathway for LY88074 Methyl ether, a benzothiophene (B83047) derivative. The synthesis is a multi-step process involving the formation of a core benzothiophene structure, followed by acylation and subsequent methylation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Strategy

The synthesis of this compound is analogous to the well-documented synthesis of Raloxifene, a structurally related selective estrogen receptor modulator (SERM). The core of the molecule is a 2-aryl-6-hydroxybenzo[b]thiophene. The synthesis commences with the construction of this benzothiophene ring system, followed by a Friedel-Crafts acylation to introduce the benzoyl moiety, and concludes with the methylation of the hydroxyl groups.

Synthesis of the Benzothiophene Core

The initial phase of the synthesis focuses on the creation of the 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) intermediate. This is a critical precursor for the subsequent acylation step.

Experimental Protocol: Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

A common method for the synthesis of the benzothiophene core involves the acid-catalyzed intramolecular cyclization and rearrangement of α-(3-methoxyphenylthio)-4-methoxyacetophenone.

-

Reaction Setup: A reaction vessel is charged with polyphosphoric acid and heated to approximately 85-90°C.

-

Addition of Starting Material: α-(3-methoxyphenylthio)-4-methoxyacetophenone is added to the heated polyphosphoric acid.

-

Reaction Conditions: The mixture is stirred at this temperature, leading to the formation of a mixture of two primary regioisomeric products: 6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene and 4-methoxy-2-(4-methoxyphenyl)benzo[b]-thiophene.[1][2]

-

Work-up and Isolation: The reaction mixture is cooled and then quenched with water. The precipitated solid, containing a mixture of the two isomers, is collected by filtration.

-

Purification: The desired 6-methoxy isomer is separated from the 4-methoxy isomer through fractional crystallization or chromatography to yield pure 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[1]

Acylation of the Benzothiophene Core

The next key transformation is the Friedel-Crafts acylation of the 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene at the 3-position. This reaction introduces the substituted benzoyl group, which is a characteristic feature of this class of compounds.

Experimental Protocol: Acylation with 4-[2-(Piperidin-1-yl)ethoxy]benzoyl chloride

-

Preparation of the Acid Chloride: 4-[2-(Piperidin-1-yl)ethoxy]benzoic acid hydrochloride is reacted with a chlorinating agent, such as thionyl chloride, in a suitable solvent like dichloromethane (B109758) to form the corresponding acid chloride.[3] The excess thionyl chloride is typically removed under vacuum.[3]

-

Acylation Reaction: The 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is dissolved in a dry, inert solvent such as dichloromethane and cooled. A Lewis acid catalyst, typically anhydrous aluminum chloride, is added portion-wise.[4][5] The freshly prepared solution of 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride in dichloromethane is then added to the reaction mixture.[4][5]

-

Reaction Conditions: The reaction is stirred, typically at a low temperature initially and then allowed to warm to room temperature, until the acylation is complete as monitored by a suitable technique like Thin Layer Chromatography (TLC).[5]

-

Work-up and Isolation: The reaction is quenched by the slow addition of an acidic aqueous solution. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude acylated product, [6-Methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone.[5]

Demethylation to LY88074

To obtain LY88074, the methoxy (B1213986) groups on the benzothiophene core and the phenyl ring must be converted to hydroxyl groups. This demethylation is a crucial step to yield the di-hydroxy intermediate.

Experimental Protocol: Demethylation of the Acylated Intermediate

-

Reaction Setup: The acylated intermediate is dissolved in a suitable solvent.

-

Addition of Demethylating Agent: A demethylating agent, such as a thiol in the presence of a Lewis acid (a method used in the synthesis of Raloxifene), is added to the reaction mixture.[6][7] For instance, after the acylation with aluminum chloride, a thiol like decanethiol can be added directly to the reaction mixture.[4]

-

Reaction Conditions: The reaction mixture is stirred, often with heating, to drive the demethylation to completion.

-

Work-up and Isolation: The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified, typically by crystallization or chromatography, to yield LY88074, which is [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone.

Final Methylation to this compound

The final step in the synthesis is the methylation of the two hydroxyl groups of LY88074 to produce this compound. This can be achieved using a standard Williamson ether synthesis.

Experimental Protocol: Methylation of LY88074

-

Reaction Setup: LY88074 is dissolved in a suitable polar aprotic solvent.

-

Deprotonation: A strong base, such as sodium hydride or potassium carbonate, is added to the solution to deprotonate the phenolic hydroxyl groups, forming the corresponding phenoxides.

-

Addition of Methylating Agent: A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred, possibly with gentle heating, until the methylation is complete.

-

Work-up and Isolation: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization to yield this compound.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Yield | Purity |

| Acylation | 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 4-(2-Chloro-ethoxy)-benzoyl chloride, AlCl3 | [4-(2-Chloro-ethoxy)-phenyl]-[6-methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophen-3-yl]-methanone | 85% | 98.71% (HPLC) |

| Amination | [4-(2-Chloro-ethoxy)-phenyl]-[6-methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophen-3-yl]-methanone | Piperidine, DMF | [6-Methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone | Not Specified | Not Specified |

Note: The quantitative data presented is for a closely related synthesis pathway leading to a precursor of Raloxifene, as specific data for the this compound synthesis was not available in the public domain. The yields and purities are indicative of the efficiency of these types of reactions.[5]

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

Experimental Workflow Diagram

References

- 1. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]

- 2. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]

- 3. heteroletters.org [heteroletters.org]

- 4. tsijournals.com [tsijournals.com]

- 5. jocpr.com [jocpr.com]

- 6. US5731327A - Synthesis of 3- 4-(2-aminoethoxy)benzoyl!-2-aryl-6-hydroxybenzo b!thiophenes - Google Patents [patents.google.com]

- 7. EP0875511A1 - Demethylation process for preparing benzo[b]thiophenes - Google Patents [patents.google.com]

LY88074 Methyl Ether: A Technical Overview of its Inferred Biological Function as a Selective Estrogen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Inferred Biological Function: Selective Estrogen Receptor Modulation

Based on its structural similarity to Raloxifene and related compounds, LY88074 Methyl ether is predicted to function as a Selective Estrogen Receptor Modulator (SERM). SERMs are a class of compounds that bind to estrogen receptors (ERα and ERβ) and exhibit tissue-selective agonist or antagonist activity. This dual functionality allows them to mimic the beneficial effects of estrogen in certain tissues (e.g., bone, lipid metabolism) while antagonizing its proliferative effects in others (e.g., breast, uterus).

The chemical scaffold, --INVALID-LINK--methanone, which is the core of the related "LY88074 Trimethyl ether", is a key pharmacophore for high-affinity binding to the estrogen receptor.

Inferred Mechanism of Action and Signaling Pathways

The biological effects of this compound are likely mediated through its interaction with ERα and ERβ. Upon binding to the ligand-binding domain (LBD) of the ER, the compound induces a specific conformational change in the receptor. This altered conformation dictates the subsequent interaction with co-regulatory proteins (co-activators or co-repressors), leading to tissue-specific gene regulation.

In Bone Tissue (Agonistic Action):

In bone, this compound is expected to act as an estrogen agonist. By binding to ERs in osteoblasts and osteoclasts, it would likely:

-

Decrease Osteoclast Activity: Inhibit the differentiation and activity of osteoclasts, the cells responsible for bone resorption. This would involve the downregulation of pro-resorptive cytokines such as RANKL.

-

Promote Osteoblast Activity: Enhance the function and survival of osteoblasts, the cells responsible for bone formation.

This net effect would lead to the maintenance or increase of bone mineral density, thus counteracting osteoporosis.

In the Cardiovascular System (Agonistic Action on Lipid Metabolism):

The reported utility of this compound in hyperlipidemia suggests an estrogen-agonist effect on lipid profiles. This would likely involve:

-

Reduction of LDL Cholesterol: Decreasing levels of low-density lipoprotein ("bad" cholesterol).

-

Reduction of Total Cholesterol: Lowering overall cholesterol levels.

These effects are mediated through ERs in the liver, which regulate the expression of genes involved in cholesterol synthesis and metabolism.

In Reproductive Tissues (Antagonistic Action):

In tissues such as the breast and uterus, SERMs like Raloxifene typically exhibit antagonistic effects, blocking the proliferative actions of endogenous estrogens. This is a key feature that differentiates SERMs from pure estrogen agonists and is crucial for their safety profile, particularly concerning the risk of hormone-dependent cancers.

Below is a DOT language script for a diagram illustrating the inferred signaling pathway of this compound as a SERM.

Quantitative Data (Inferred and Representative)

While specific quantitative data for this compound is not publicly available, the following table provides representative data for Raloxifene, which would be the goal of experimental characterization for this compound.

| Parameter | Assay Type | Receptor | Value (nM) | Reference Compound |

| IC50 | Estrogen Receptor Binding Assay | ERα | 0.1 - 1.0 | Estradiol (B170435) |

| IC50 | Estrogen Receptor Binding Assay | ERβ | 0.5 - 5.0 | Estradiol |

| EC50 | Uterine Trophic Assay (in vivo) | - | >1000 (antagonist) | Estradiol |

| EC50 | Bone Mineral Density Assay (in vivo) | - | 10 - 100 (agonist) | - |

| EC50 | Lipid Profile Assay (in vivo) | - | 50 - 200 (agonist) | - |

Note: The values presented are illustrative for a typical SERM like Raloxifene and are intended to serve as a benchmark for the potential evaluation of this compound.

Key Experimental Protocols for Characterization

To formally characterize the biological function of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed protocols for key assays.

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for ERα and ERβ.

Methodology:

-

Reagents: Recombinant human ERα and ERβ, [3H]-Estradiol, test compound (this compound), assay buffer (e.g., Tris-HCl with additives).

-

Procedure: a. A constant concentration of recombinant ER and [3H]-Estradiol are incubated in the assay buffer. b. Increasing concentrations of unlabeled this compound are added to compete for binding with the radiolabeled estradiol. c. The mixture is incubated to reach equilibrium. d. Bound and free radioligand are separated (e.g., by filtration or dextran-coated charcoal). e. The amount of bound [3H]-Estradiol is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is calculated.

Below is a DOT language script for the workflow of an ER Binding Assay.

In Vitro Cell-Based Functional Assays

Objective: To determine the functional agonist or antagonist activity of this compound in different cell lines.

Methodology (e.g., using MCF-7 breast cancer cells for antagonism):

-

Cell Culture: MCF-7 cells (ER-positive) are cultured in appropriate media.

-

Treatment: Cells are treated with a known concentration of estradiol to stimulate proliferation, in the presence of increasing concentrations of this compound.

-

Proliferation Assay: After a set incubation period (e.g., 72 hours), cell proliferation is measured using a standard method (e.g., MTT assay, BrdU incorporation).

-

Data Analysis: The concentration of this compound that inhibits 50% of the estradiol-induced proliferation (IC50) is determined.

Methodology (e.g., using osteoblast-like cells for agonism):

-

Cell Culture: Osteoblast-like cells (e.g., U2OS cells transfected with ER) are cultured.

-

Treatment: Cells are treated with increasing concentrations of this compound.

-

Marker Gene Expression: After incubation, the expression of osteogenic marker genes (e.g., alkaline phosphatase, osteocalcin) is measured by qRT-PCR.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is calculated.

In Vivo Models

Objective: To evaluate the tissue-selective effects of this compound in a living organism.

Methodology (Ovariectomized Rat Model for Osteoporosis and Uterine Effects):

-

Animal Model: Adult female rats are ovariectomized (OVX) to induce estrogen deficiency, which leads to bone loss and uterine atrophy.

-

Treatment: OVX rats are treated daily with vehicle control, estradiol, or different doses of this compound for a period of several weeks.

-

Bone Density Measurement: Bone mineral density (BMD) is measured at the beginning and end of the study using dual-energy X-ray absorptiometry (DEXA).

-

Uterine Weight Measurement: At the end of the study, the uteri are excised and weighed to assess uterotrophic (estrogenic) effects.

-

Lipid Profile Analysis: Blood samples are collected to measure total cholesterol and LDL levels.

-

Data Analysis: The effects of this compound on BMD, uterine weight, and lipid profiles are compared to the control groups.

Below is a DOT language script representing the logical relationship in the expected outcomes of an in vivo study.

Conclusion

While direct experimental evidence for this compound remains elusive in publicly accessible literature, its chemical structure provides a strong basis for inferring its biological function as a selective estrogen receptor modulator. The information and protocols detailed in this guide are intended to provide a robust framework for the systematic investigation of this compound. Future research should focus on obtaining empirical data through the described experimental methodologies to confirm its binding affinity, functional activity, and in vivo efficacy and safety profile. Such studies will be critical in determining its potential as a therapeutic agent for estrogen-deficient conditions.

References

The Role of Selective Estrogen Receptor Modulators (SERMs) in Osteoporosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Estrogen deficiency is a primary driver of bone loss in postmenopausal women. While hormone replacement therapy is effective, it is associated with certain risks. Selective Estrogen Receptor Modulators (SERMs) represent a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. In bone, they ideally mimic the beneficial effects of estrogen, inhibiting bone resorption and preserving bone mass, while having neutral or antagonistic effects on reproductive tissues like the breast and uterus.

While specific research on LY88074 Methyl ether in osteoporosis is not publicly available, its description as a compound for estrogen-deficient conditions suggests it likely functions as a SERM. This guide will, therefore, focus on the established role and research methodologies for well-characterized SERMs in the context of osteoporosis, providing a framework for understanding the potential role of compounds like this compound.

Core Mechanism of Action: The Estrogen Receptor Signaling Pathway in Bone

SERMs exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The conformational change induced by ligand binding dictates the recruitment of co-activator or co-repressor proteins, leading to tissue-specific gene regulation. In bone, the agonist activity of SERMs is crucial for maintaining bone homeostasis.

The primary mechanism involves the suppression of osteoclast-mediated bone resorption. Estrogen and SERMs decrease the production of pro-resorptive cytokines such as RANKL (Receptor Activator of Nuclear Factor-κB Ligand) and increase the production of Osteoprotegerin (OPG), a decoy receptor for RANKL, by osteoblasts and stromal cells. This shifts the RANKL/OPG ratio in favor of reduced osteoclast differentiation and activity.

Quantitative Data from Preclinical and Clinical Studies of Representative SERMs

The following tables summarize typical quantitative data obtained from studies on established SERMs, such as Raloxifene, in animal models and human clinical trials. This data serves as a benchmark for evaluating novel SERM candidates.

Table 1: Effects of a Representative SERM on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rats

| Treatment Group | Dose (mg/kg/day) | Femoral BMD (g/cm²) | Lumbar Spine BMD (g/cm²) |

| Sham Control | Vehicle | 0.25 ± 0.02 | 0.22 ± 0.01 |

| OVX Control | Vehicle | 0.18 ± 0.03 | 0.16 ± 0.02 |

| OVX + SERM | 1.0 | 0.23 ± 0.02 | 0.20 ± 0.01 |

| OVX + SERM | 3.0 | 0.24 ± 0.02 | 0.21 ± 0.02 |

*p < 0.05 compared to OVX Control. Data are presented as mean ± SD.

Table 2: Effects of a Representative SERM on Bone Turnover Markers in Postmenopausal Women

| Treatment Group | Duration | Serum C-terminal telopeptide of type I collagen (sCTX) (% change from baseline) | Serum procollagen (B1174764) type I N-terminal propeptide (sPINP) (% change from baseline) |

| Placebo | 12 months | -5 ± 15% | -8 ± 20% |

| SERM (60 mg/day) | 12 months | -35 ± 25% | -25 ± 22% |

*p < 0.01 compared to Placebo. Data are presented as mean ± SD.

Detailed Experimental Protocols

The following are standard protocols used to evaluate the efficacy and mechanism of action of SERMs in osteoporosis research.

In Vivo Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis

This is the most common animal model to study estrogen-deficiency induced bone loss.

Methodology:

-

Animal Model: Female Sprague-Dawley rats (3 months old) are used.

-

Surgical Procedure: Rats are anesthetized, and bilateral ovariectomy is performed to induce estrogen deficiency. A sham operation (laparotomy without ovary removal) is performed on the control group.

-

Treatment: After a recovery period of 2 weeks to allow for bone loss to initiate, animals are randomly assigned to treatment groups (e.g., Vehicle control, SERM at various doses). The compound is typically administered daily via oral gavage for 12 weeks.

-

Bone Mineral Density (BMD) Measurement: BMD of the femur and lumbar spine is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

-

Micro-computed Tomography (µCT) Analysis: At the end of the study, femurs and vertebrae are collected for high-resolution µCT analysis to assess bone microarchitecture (e.g., bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp)).

-

Biomechanical Testing: The mechanical strength of the bones (e.g., femur) is evaluated using three-point bending tests to determine parameters like maximum load and stiffness.

-

Serum Biomarker Analysis: Blood samples are collected to measure bone turnover markers such as sCTX (resorption marker) and sPINP (formation marker) using ELISA kits.

In Vitro Osteoclastogenesis Assay

This assay is used to assess the direct effect of a compound on the formation of bone-resorbing osteoclasts.

Methodology:

-

Cell Culture: Bone marrow cells are isolated from the femurs and tibias of mice or rats and cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to generate bone marrow-derived macrophages (BMMs), which are osteoclast precursors.

-

Osteoclast Differentiation: BMMs are then cultured with M-CSF and RANKL to induce differentiation into multinucleated osteoclasts. The test compound (SERM) is added at various concentrations.

-

TRAP Staining: After 5-7 days, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme characteristic of osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted as mature osteoclasts.

-

Gene Expression Analysis: RNA is extracted from the cells at different time points to analyze the expression of key osteoclastogenic marker genes (e.g., Acp5 (TRAP), Ctsk (Cathepsin K), Nfatc1) by quantitative real-time PCR (qRT-PCR).

In Vitro Osteoblast Differentiation and Mineralization Assay

This assay evaluates the effect of a compound on bone formation by osteoblasts.

Methodology:

-

Cell Culture: Primary osteoblasts are isolated from neonatal mouse or rat calvaria, or osteoblastic cell lines (e.g., MC3T3-E1) are used.

-

Osteogenic Induction: Cells are cultured in an osteogenic medium containing ascorbic acid and β-glycerophosphate to induce differentiation and mineralization. The test compound (SERM) is added at various concentrations.

-

Alkaline Phosphatase (ALP) Activity: At an early stage of differentiation (e.g., day 7), ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay.

-

Mineralization Assay: At a later stage (e.g., day 21), the formation of mineralized nodules is assessed by Alizarin Red S staining, which stains calcium deposits. The stained area can be quantified.

-

Gene Expression Analysis: Expression of osteoblastic marker genes (e.g., Alpl (ALP), Runx2, Sp7 (Osterix), Bglap (Osteocalcin)) is analyzed by qRT-PCR.

Conclusion

The research and development of SERMs for osteoporosis is a mature field with well-established preclinical and clinical evaluation pathways. While specific data on this compound is not available in the public domain, its potential role in treating estrogen-deficient conditions like osteoporosis would be investigated using the methodologies outlined in this guide. The key to a successful SERM is its ability to act as an estrogen agonist in bone to prevent bone loss, while not exhibiting agonist activity in breast and uterine tissues. Future research in this area will continue to focus on identifying novel SERMs with improved efficacy and safety profiles.

No Publicly Available Data on LY88074 Methyl Ether and Hyperlipidemia

Despite a comprehensive search of scientific literature and clinical trial databases, no information was found on a compound designated "LY88074 Methyl ether" in the context of hyperlipidemia research.

Extensive searches for "this compound" and related terms did not yield any publicly available studies, clinical trials, or publications detailing its mechanism of action, efficacy, or safety in relation to hyperlipidemia. The search results did, however, identify other investigational compounds from Eli Lilly (indicated by the "LY" prefix) for dyslipidemia, such as LY3561774, but no connection to "this compound" could be established.

It is possible that "this compound" represents an internal development code for a compound that has not yet been disclosed publicly, a discontinued (B1498344) project, or a typographical error in the compound name. The scientific and medical community relies on published, peer-reviewed data and clinical trial registrations to evaluate and report on new therapeutic agents. Without such public records, it is not possible to provide an in-depth technical guide as requested.

For researchers, scientists, and drug development professionals interested in emerging therapies for hyperlipidemia, it is recommended to monitor publications from major pharmaceutical companies and presentations at key scientific conferences, such as those from the American Heart Association (AHA) and the European Society of Cardiology (ESC), for the first disclosure of novel compounds.

Given the lack of available data, the creation of a technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for "this compound" cannot be fulfilled at this time. Researchers are encouraged to focus on compounds with published data to advance their work in the field of hyperlipidemia.

Unveiling LY88074 Methyl Ether: A Technical Guide to a Benzothiophene-Based Estrogen Receptor Modulator

For Immediate Release

Indianapolis, IN – December 10, 2025 – This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of LY88074 Methyl ether, a benzothiophene (B83047) derivative with potential applications in conditions associated with estrogen deprivation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, including experimental protocols and quantitative data, to facilitate further investigation and development in the field of selective estrogen receptor modulators (SERMs).

Introduction

This compound, identified by the CAS number 63675-88-7 and the molecular formula C₂₂H₁₆O₄S, belongs to the benzothiophene class of compounds. This class of molecules has been extensively investigated for its ability to modulate the estrogen receptor (ER), playing a crucial role in the development of SERMs. These compounds exhibit tissue-selective estrogenic and antiestrogenic activities, offering therapeutic potential for a range of conditions, including osteoporosis and hyperlipidemia.[1] The core structure of this compound is a 2-aryl-3-aroylbenzothiophene, a scaffold that has been a cornerstone in the development of notable SERMs.

Discovery and History

The foundational research leading to the discovery of compounds like this compound was pioneered by scientists at Eli Lilly and Company. A pivotal publication by Jones et al. in the Journal of Medicinal Chemistry in 1984 laid the groundwork for understanding the structure-activity relationships (SAR) of 3-aroyl-2-arylbenzo[b]thiophene derivatives as antiestrogens. This research emerged from the quest for non-steroidal estrogen antagonists with improved therapeutic profiles. While the specific designation "this compound" is not explicitly detailed in this seminal paper, the synthesis and biological evaluation of a series of structurally related analogs provide the essential historical and scientific context for its development. The "LY" prefix is historically associated with compounds originating from Eli Lilly's research pipeline.

Synthesis and Chemical Properties

The synthesis of the benzothiophene core of this compound and related analogs typically involves a multi-step process. A general and widely referenced method is the acid-catalyzed intramolecular cyclization of an α-(arylthio)acetophenone derivative.

General Synthesis Protocol

A common synthetic route to the 2-aryl-6-methoxybenzo[b]thiophene scaffold, a key intermediate, is outlined below. This protocol is based on established methodologies for this class of compounds.

Step 1: Synthesis of α-(3-methoxyphenylthio)-4-methoxyacetophenone

-

Reactants: 3-Methoxythiophenol and α-bromo-4-methoxyacetophenone.

-

Procedure: 3-Methoxythiophenol is reacted with α-bromo-4-methoxyacetophenone in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature until completion. Following an aqueous workup and extraction with an organic solvent, the product, α-(3-methoxyphenylthio)-4-methoxyacetophenone, is isolated and purified, often by recrystallization.

Step 2: Intramolecular Cyclization

-

Reactant: α-(3-methoxyphenylthio)-4-methoxyacetophenone.

-

Procedure: The acetophenone (B1666503) derivative is heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid. This induces an intramolecular cyclization to form a mixture of isomeric methoxy-2-(4-methoxyphenyl)benzo[b]thiophenes. The reaction temperature and time are critical parameters to control the regioselectivity of the cyclization.

Step 3: Acylation of the Benzothiophene Core

-

Reactants: 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and an appropriate aroyl chloride.

-

Procedure: The benzothiophene intermediate is acylated at the 3-position using a Friedel-Crafts acylation reaction. This is typically carried out using an aroyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane.

Step 4: Methylation

-

Reactant: The resulting 3-aroyl-6-hydroxy-2-(4-methoxyphenyl)benzo[b]thiophene.

-

Procedure: To obtain the final methyl ether, the hydroxyl group at the 6-position is methylated. This can be achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate in a solvent like acetone.

Chemical Properties

| Property | Value |

| CAS Number | 63675-88-7 |

| Molecular Formula | C₂₂H₁₆O₄S |

| Molecular Weight | 376.43 g/mol |

Mechanism of Action and Signaling Pathways

This compound is presumed to act as a selective estrogen receptor modulator (SERM). The mechanism of action for this class of compounds involves binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the SERM induces a conformational change in the receptor. This altered conformation influences the recruitment of co-regulatory proteins (coactivators or corepressors) to the receptor-DNA complex, leading to tissue-specific modulation of estrogen-responsive gene expression.

In tissues where the compound acts as an estrogen antagonist (e.g., breast tissue), it competitively blocks the binding of endogenous estrogens and promotes a receptor conformation that favors the recruitment of corepressors, leading to the downregulation of estrogen-dependent gene transcription. In other tissues (e.g., bone), it may induce a different conformational change that recruits coactivators, mimicking the effects of estrogen.

Experimental Data and Biological Activity

| Assay | Experimental Protocol | Expected Outcome for a SERM |

| Estrogen Receptor Binding Affinity | Competitive radioligand binding assay using [³H]estradiol with recombinant human ERα and ERβ. | High affinity binding to both ERα and ERβ, with potential for subtype selectivity. |

| MCF-7 Cell Proliferation Assay | Human breast cancer cells (MCF-7) are treated with the compound in the presence of estradiol. Cell proliferation is measured using assays such as MTT or BrdU incorporation. | Inhibition of estradiol-induced cell proliferation, demonstrating estrogen antagonist activity. |

| Uterine Weight Assay in Ovariectomized Rats | Immature or ovariectomized female rats are treated with the compound. Uterine weight is measured as an indicator of estrogenic (uterotrophic) activity. | Minimal to no increase in uterine weight compared to vehicle control, indicating a lack of estrogenic activity in the uterus. |

| Bone Mineral Density (BMD) in Ovariectomized Rats | Ovariectomized rats, a model for postmenopausal osteoporosis, are treated with the compound over an extended period. BMD is measured using techniques like dual-energy X-ray absorptiometry (DXA). | Prevention of bone loss and maintenance or increase in BMD, demonstrating estrogen agonist activity in bone. |

| Serum Cholesterol Levels in Ovariectomized Rats | Serum cholesterol levels are measured in ovariectomized rats following treatment with the compound. | Reduction in total and LDL cholesterol levels, indicating a beneficial estrogen-like effect on lipid metabolism. |

Experimental Workflows

The preclinical evaluation of a potential SERM like this compound follows a structured workflow designed to characterize its pharmacological profile.

Conclusion

This compound represents a molecule of interest within the scientifically rich and therapeutically important class of benzothiophene-based SERMs. While detailed public data on this specific compound is scarce, the extensive body of research on its structural analogs provides a robust framework for understanding its likely synthesis, mechanism of action, and biological effects. This technical guide consolidates the available contextual information to serve as a valuable resource for researchers dedicated to advancing the field of estrogen receptor modulation for the treatment of estrogen-related health conditions. Further investigation into the specific pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

LY88074 Methyl Ether: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for LY88074 Methyl ether. It is intended for use by qualified professionals and is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all applicable institutional and governmental regulations.

Introduction

This compound is a chemical compound with the formula C22H16O4S.[1] It is identified by CAS Number 63675-88-7.[1][2] This guide provides a detailed overview of the known safety and handling guidelines for this compound to ensure its safe use in a laboratory setting. Due to the limited publicly available data specific to this compound, this guide also incorporates general principles of chemical safety for related compounds and outlines standard experimental protocols for toxicity assessment.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C22H16O4S | [1] |

| Molecular Weight | 376.43 g/mol | [1][2] |

| CAS Number | 63675-88-7 | [1][2] |

Hazard Identification and Classification

This compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2] |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life | [2] |

| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects | [2] |

The GHS pictograms associated with these hazards are:

-

Health Hazard: For acute toxicity.

-

Environmental Hazard: For aquatic toxicity.

Toxicological Information

Detailed toxicological data, such as LD50 (median lethal dose) values from specific studies on this compound, are not publicly available. The classification of "Acute Toxicity, Oral (Category 4)" indicates an estimated LD50 range, which is detailed in the experimental protocols section.

Experimental Protocols: Acute Oral Toxicity Assessment (OECD 423)

To determine the acute oral toxicity of a substance like this compound, a standardized protocol such as the OECD Guideline for the Testing of Chemicals, Section 4, No. 423 "Acute Toxic Class Method" is typically employed.[3][4][5][6][7] This method allows for the classification of a substance into one of five toxicity categories based on the observed mortality.

5.1 Principle of the Method

The Acute Toxic Class Method is a stepwise procedure using a small number of animals (typically rats) per step.[3][4] The outcome of each step (mortality or survival) determines the next step, i.e., whether to use a higher or lower dose or to stop the test. The method is designed to minimize the number of animals required to classify a substance for its acute oral toxicity.[4]

5.2 Experimental Procedure

A detailed workflow for a typical OECD 423 study is presented below.

References

An In-depth Technical Guide to LY88074 Trimethyl Ether: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and scientific purposes only. The compound "LY88074 Methyl ether" is not a well-documented chemical entity. Based on available data, this guide assumes that "this compound" refers to LY88074 Trimethyl ether , also identified by CAS number 63675-87-6 and the chemical name --INVALID-LINK--methanone. This assumption is based on supplier information listing "LY88074 Trimethyl ether" and should be verified by the user through analytical characterization.

Introduction

LY88074 is a benzothiophene (B83047) derivative related to the selective estrogen receptor modulator (SERM), Raloxifene. While data on LY88074 itself is limited, its trimethylated form, LY88074 Trimethyl ether, is commercially available and noted for its potential in addressing conditions associated with estrogen deprivation, such as osteoporosis and hyperlipidemia.[1][2] This technical guide provides a comprehensive overview of the available solubility and stability data for LY88074 Trimethyl ether, alongside detailed experimental protocols for further investigation.

Physicochemical Properties

A summary of the known physicochemical properties of LY88074 Trimethyl ether is presented below.

| Property | Value | Source |

| Chemical Name | --INVALID-LINK--methanone | [2] |

| CAS Number | 63675-87-6 | [1] |

| Molecular Formula | C24H20O4S | [2] |

| Molecular Weight | 404.48 g/mol | [2] |

Solubility Data

Table of Predicted Solubility:

| Solvent Class | Predicted Solubility | Rationale |

| Non-polar aprotic (e.g., Hexane, Toluene) | Sparingly Soluble to Soluble | The large aromatic and non-polar backbone should interact favorably with these solvents. |

| Polar aprotic (e.g., DMSO, DMF, Acetone) | Soluble | These solvents are capable of dissolving a wide range of organic compounds. |

| Polar protic (e.g., Ethanol, Methanol) | Slightly Soluble to Soluble | The methoxy (B1213986) groups may allow for some interaction, but the overall non-polar character will limit high solubility. |

| Aqueous Buffers | Poorly Soluble | The hydrophobic nature of the molecule will likely result in low aqueous solubility. |

Stability Data

Limited stability data for LY88074 Trimethyl ether is available from commercial suppliers. This information provides a general guideline for storage conditions.

Table of Known Stability:

| Form | Storage Conditions | Duration | Source |

| Powder | -20°C | 3 years | [1] |

| In Solvent | -80°C | 1 year | [1] |

For comprehensive stability assessment, a formal stability testing program is required.

Experimental Protocols

The following sections detail standardized experimental protocols for the quantitative determination of solubility and a comprehensive assessment of stability for LY88074 Trimethyl ether.

Protocol for Quantitative Solubility Determination

This protocol outlines the equilibrium solubility method, a common technique for determining the solubility of a compound in various solvents.

Materials:

-

LY88074 Trimethyl ether

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, DMSO, acetonitrile, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Validated HPLC method for the quantification of LY88074 Trimethyl ether

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of LY88074 Trimethyl ether to a series of vials.

-

Add a known volume of each test solvent to the respective vials.

-

Securely cap the vials and place them in a constant temperature shaker (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC method.

-

Analyze the diluted samples using the validated HPLC method to determine the concentration of LY88074 Trimethyl ether.

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

-

Workflow for Solubility Determination:

Caption: Workflow for quantitative solubility determination.

Protocol for Stability Testing

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[3]

Materials:

-

LY88074 Trimethyl ether

-

Stability chambers with controlled temperature and humidity

-

Appropriate sample containers (e.g., glass vials with inert caps)

-

Validated stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

Procedure:

-

Study Design:

-

Long-term stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

Stress testing: Expose the compound to more extreme conditions (e.g., high temperature, high humidity, light, acidic/basic/oxidative conditions) to identify potential degradation pathways.

-

-

Sample Preparation and Storage:

-

Aliquot the compound into appropriate containers.

-

Place the samples in the designated stability chambers.

-

-

Testing Schedule:

-

Long-term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

Accelerated: Test at 0, 3, and 6 months.

-

Stress testing: Analyze at appropriate time points to observe degradation.

-

-

Analysis:

-

At each time point, analyze the samples for:

-

Appearance (e.g., color, physical state)

-

Assay of the active substance (using the stability-indicating HPLC method)

-

Degradation products (quantify known and unknown impurities)

-

-

Workflow for Stability Testing Program:

Caption: Overview of a typical stability testing program.

Signaling Pathways

LY88074 and its derivatives are structurally related to Raloxifene, a well-characterized Selective Estrogen Receptor Modulator (SERM). SERMs exhibit tissue-selective estrogenic and anti-estrogenic effects. The primary signaling pathway involves the estrogen receptor (ER). Additionally, some benzothiophene derivatives, including Raloxifene, have been shown to interact with the Aryl Hydrocarbon Receptor (AhR).[4]

Simplified Signaling Pathway of Benzothiophene-based SERMs:

Caption: Simplified signaling pathways for benzothiophene-based SERMs.

This diagram illustrates that upon entering the cell, a SERM like an LY88074 derivative can bind to the estrogen receptor (ER), leading to its dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on DNA, thereby modulating gene transcription. It may also interact with the Aryl Hydrocarbon Receptor (AhR), leading to the formation of a heterodimer with ARNT and subsequent binding to Xenobiotic Response Elements (XREs), also influencing gene expression. The ultimate biological effect (estrogenic or anti-estrogenic) is tissue-dependent.

References

- 1. 化合物 LY88074 Trimethyl ether|T11914|TargetMol - ChemicalBook [m.chemicalbook.com]

- 2. LY88074 Trimethyl ether | CAS#:63675-87-6 | Chemsrc [chemsrc.com]

- 3. japsonline.com [japsonline.com]

- 4. Identification of a Raloxifene Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

LY88074 Methyl ether molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LY88074 Methyl ether, a benzothiophene-based compound of interest in pharmacological research. This document details its physicochemical properties, outlines a representative synthetic protocol, and elucidates its mechanism of action as a Selective Estrogen Receptor Modulator (SERM).

Core Compound Data

This compound is the methylated derivative of the parent compound LY88074. The key quantitative data for both molecules are summarized below for comparative analysis.

| Property | This compound | LY88074 (Parent Compound) |

| Molecular Formula | C₂₂H₁₆O₄S | C₂₁H₁₄O₄S |

| Molecular Weight | 376.43 g/mol | 362.4 g/mol |

| CAS Number | 63675-88-7 | 177744-96-6 |

Experimental Protocols

Workflow for the Synthesis of Benzothiophene (B83047) Core and Subsequent Acylation

Caption: Generalized synthetic workflow for this compound.

Detailed Methodology:

Step 1: Synthesis of the Benzothiophene Core

-

Preparation of 1-(4-Methoxyphenyl)-2-(3-methoxyphenylthio)ethanone: To a solution of 3-methoxythiophenol in a suitable solvent such as ethanol, a base like potassium hydroxide (B78521) is added at a reduced temperature (0-5 °C). 2-Bromo-1-(4-methoxyphenyl)ethanone is then added portion-wise. The reaction mixture is stirred until completion, typically monitored by Thin Layer Chromatography (TLC). The product is then isolated by precipitation and filtration.

-

Cyclization to 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene: The intermediate from the previous step is subjected to intramolecular cyclization. This is commonly achieved by heating in the presence of a strong acid catalyst such as polyphosphoric acid. The reaction progress is monitored, and upon completion, the product is isolated.

Step 2: Friedel-Crafts Acylation

-

Acylation Reaction: The synthesized benzothiophene core is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane). The solution is cooled, and a Lewis acid catalyst, such as aluminum chloride, is added. 4-Methoxybenzoyl chloride is then added dropwise. The reaction is stirred at a controlled temperature until the starting material is consumed.

-

Work-up: The reaction is quenched by carefully adding it to an acidic aqueous solution. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

Step 3: Purification

-

Chromatography: The crude this compound is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the desired product from byproducts and unreacted starting materials.

-

Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent to obtain the final product in high purity.

Signaling Pathway and Mechanism of Action

This compound, as a Selective Estrogen Receptor Modulator (SERM), exhibits tissue-specific agonist or antagonist activity on the estrogen receptor (ER). This dual activity is dependent on the cellular context, including the expression of co-activator and co-repressor proteins in different target tissues.

Antagonistic Effect in Estrogen-Sensitive Tissues (e.g., Breast Tissue)

In tissues where an anti-estrogenic effect is desired, such as in hormone-receptor-positive breast cancer, this compound acts as an antagonist. It competes with endogenous estrogen for binding to the estrogen receptor. This binding induces a conformational change in the receptor that favors the recruitment of co-repressor proteins, leading to the inhibition of estrogen-responsive gene transcription and a reduction in cell proliferation.

Caption: Antagonistic action of this compound on the estrogen receptor.

Agonistic Effect in Other Tissues (e.g., Bone)

Conversely, in tissues like bone, this compound can act as an agonist. Upon binding to the estrogen receptor, it induces a different conformational change that promotes the recruitment of co-activator proteins. This complex then binds to estrogen response elements on the DNA, initiating the transcription of genes that are beneficial for maintaining bone density.

Caption: Agonistic action of this compound on the estrogen receptor.

Methodological & Application

Application Notes and Protocols for LY88074 Methyl Ether: Information Not Publicly Available

Despite a comprehensive search of scientific literature and patent databases, no specific in vivo experimental models, detailed protocols, or associated signaling pathway data were found for the compound identified as LY88074 Methyl ether (CAS No. 63675-88-7).

Extensive searches were conducted to locate preclinical studies, in vivo experiments, or any documented protocols related to the administration and evaluation of this compound in living organisms. These searches, encompassing various synonyms and the chemical's CAS number, did not yield any relevant results that would allow for the creation of the requested detailed Application Notes and Protocols.

A closely related compound, LY88074 Trimethyl ether (CAS No. 63675-87-6), also known as --INVALID-LINK---methanone, was identified. Information on this trimethylated form is also scarce but suggests its potential utility in conditions related to estrogen deficiency, such as osteoporosis and hyperlipidemia. This indicates a likely interaction with estrogen signaling pathways. However, specific in vivo models and experimental procedures for this compound are also not detailed in the public domain.

The core requirements of providing quantitative data summaries, detailed experimental protocols, and signaling pathway diagrams for this compound cannot be fulfilled due to the absence of publicly available research data. Researchers, scientists, and drug development professionals interested in this compound would need to rely on de novo studies to establish its in vivo properties and mechanism of action.

It is recommended to consult proprietary research databases or contact the original developers of the compound, if known, to inquire about any unpublished data. Without such information, any in vivo work with this compound would require the development of novel experimental plans, including dose-ranging studies, pharmacokinetic profiling, and efficacy testing in appropriate animal models of disease.

Application Notes and Protocols for LY88074 Methyl Ether in Cell Culture